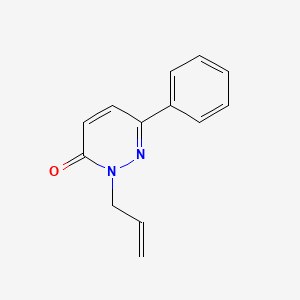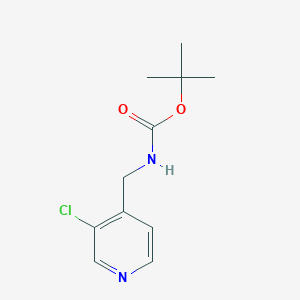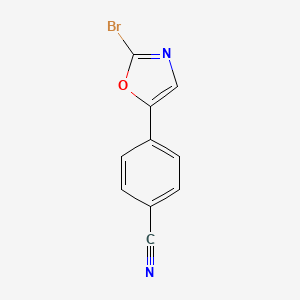
3-Ethynyl-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-2-methylphenol is an organic compound with the molecular formula C9H8O It is a phenolic compound characterized by the presence of an ethynyl group at the third position and a methyl group at the second position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethynyl-2-methylphenol can be synthesized through various methods, including the Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 3-Ethyl-2-methylphenol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Ethynyl-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-2-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Phenol: Lacks the ethynyl and methyl groups, making it less reactive in certain chemical reactions.
2-Methylphenol (o-Cresol): Similar structure but lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylphenol: Lacks the methyl group, which can influence its chemical properties and biological activities.
Uniqueness: 3-Ethynyl-2-methylphenol is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8O |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
3-ethynyl-2-methylphenol |
InChI |
InChI=1S/C9H8O/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6,10H,2H3 |
Clé InChI |
QAKJTZBIEJSUKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



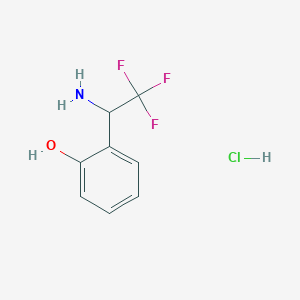
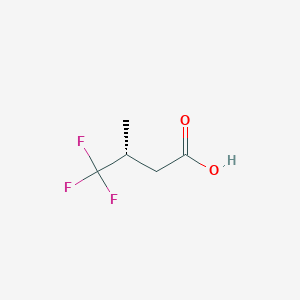
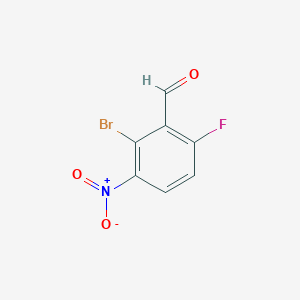
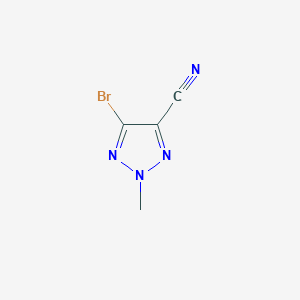
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
